REACTION_SMILES
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[ClH:20].[N:14]([O-:15])=[O:16].[NH2:18][NH2:19].[NH2:1][c:2]1[cH:3][c:4]2[c:5]([Cl:13])[cH:6][c:7](=[O:12])[nH:8][c:9]2[cH:10][cH:11]1.[Na+:17].[OH2:21]>>[NH:1]([c:2]1[cH:3][c:4]2[c:5]([Cl:13])[cH:6][c:7](=[O:12])[nH:8][c:9]2[cH:10][cH:11]1)[NH2:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=N[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
NN
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
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Nc1ccc2[nH]c(=O)cc(Cl)c2c1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
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NNc1ccc2[nH]c(=O)cc(Cl)c2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |